An In-depth Technical Guide to the Mechanism of Action of Efruxifermin (AKP-001)
An In-depth Technical Guide to the Mechanism of Action of Efruxifermin (AKP-001)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Efruxifermin (EFX), formerly known as AKP-001, is a long-acting analogue of Fibroblast Growth Factor 21 (FGF21) under investigation for the treatment of metabolic dysfunction-associated steatohepatitis (MASH), previously non-alcoholic steatohepatitis (NASH). As a bivalent Fc-fusion protein, Efruxifermin is engineered to mimic and enhance the pleiotropic metabolic effects of native FGF21. Its mechanism of action is centered on the activation of specific FGF receptors in the presence of the co-receptor β-klotho, leading to downstream signaling that addresses the core drivers of MASH: steatosis, inflammation, and fibrosis. This document provides a detailed technical overview of Efruxifermin's mechanism of action, supported by preclinical and clinical data, experimental methodologies, and visual representations of key pathways and workflows.
Molecular Structure and Design
Efruxifermin is a homodimeric protein where two modified human FGF21 molecules are fused to the Fc domain of human immunoglobulin G1 (IgG1). This design confers a significantly longer half-life of 3 to 3.5 days compared to native FGF21, allowing for once-weekly subcutaneous administration.[1][2] The bivalent structure of Efruxifermin results in a markedly stronger affinity for its target receptors, a key differentiator from monovalent FGF21 analogues.[3]
Core Mechanism of Action: FGF21 Pathway Agonism
The primary mechanism of action of Efruxifermin is its function as a potent agonist of the FGF21 signaling pathway. This pathway is a critical regulator of systemic energy balance, and glucose and lipid metabolism.[4][5][6]
Receptor Binding and Activation
Efruxifermin exerts its effects by binding to and activating a complex of a Fibroblast Growth Factor Receptor (FGFR) and the transmembrane protein β-klotho (KLB).[7] β-klotho is an obligate co-receptor that confers specificity for FGF21 and its analogues. The C-terminus of the FGF21 moiety in Efruxifermin binds with high affinity to β-klotho, which then facilitates the interaction of the N-terminus with FGFRs, primarily FGFR1c, FGFR2c, and FGFR3c.[5][8] This ternary complex formation is essential for initiating intracellular signaling.
The bivalent nature of Efruxifermin leads to a substantially higher binding strength, with a dissociation constant (KD) of 18 pM, which is over 100-fold higher than monovalent FGF21 analogues (KD in the range of 3.0–9.0 nM).[9] This enhanced affinity is largely due to a significantly slower dissociation rate.[3]
Downstream Signaling Cascade
Upon the formation of the Efruxifermin-FGFR-β-klotho complex, the intracellular tyrosine kinase domains of the FGFRs are activated. This triggers a downstream signaling cascade that involves the phosphorylation of FGF Receptor Substrate 2 (FRS2). Phosphorylated FRS2 acts as a docking site for adaptor proteins such as Growth factor receptor-bound protein 2 (Grb2), which in turn recruits Son of sevenless (Sos) to activate the Ras-Raf-MEK-ERK (MAPK) pathway. Concurrently, the activation of the FGFR complex also stimulates the Phosphoinositide 3-kinase (PI3K)-Akt signaling pathway.[5][10] These pathways ultimately lead to the modulation of gene expression related to glucose and lipid metabolism, and cellular stress responses.
Preclinical Evidence
The efficacy of Efruxifermin has been demonstrated in various preclinical models of MASH and metabolic syndrome.
In Vitro Binding Affinity
In vitro studies have quantified the superior binding properties of the bivalent Efruxifermin compared to monovalent FGF21 analogues.
| Compound | Binding Affinity (KD) | Association Rate (ka) | Dissociation Rate (kd) |
| Efruxifermin (bivalent) | 18 pM | ~10-fold faster vs. monovalent Fc-RGE | ~30-40-fold slower vs. monovalent analogues |
| Monovalent FGF21 Analogues | 3.0 - 9.0 nM | - | - |
| Data from Akero Therapeutics poster presentation.[3][9] |
Animal Models of MASH
In the Gubra-Amylin NASH (GAN) diet-induced obese (DIO) mouse model, a long-acting FGF21 analogue demonstrated significant improvements in metabolic, biochemical, and histopathological parameters, consistent with the effects observed with Efruxifermin in clinical trials.[11] Furthermore, in a study using B6-Alms1-del mice, which spontaneously develop MASH, Efruxifermin treatment for 6 weeks significantly decreased body weight, plasma ALT and AST, fasting blood glucose, and blood lipids, and nearly restored normal liver weight.[4] In Sprague Dawley rats, once-weekly administration of Efruxifermin for up to 26 weeks dose-dependently reduced body weight gain.[12]
Clinical Efficacy in MASH
Efruxifermin has undergone extensive evaluation in Phase 2 clinical trials, demonstrating significant improvements in both histological and non-invasive markers of MASH.
Phase 2a BALANCED Study
This study evaluated Efruxifermin in patients with biopsy-confirmed MASH and fibrosis stages F1-F3.
| Endpoint (Week 16) | Placebo | Efruxifermin (All Doses) | Efruxifermin (50mg) |
| ≥1-stage fibrosis improvement w/o worsening of NASH | 0% | 48% | 62% |
| ≥2-stage fibrosis improvement | 0% | 28% | 38% |
| NASH resolution w/o worsening of fibrosis | 50%* | 48% | 54% |
| Reduction in HbA1c (in patients with T2D) | - | - | -0.4% (p<0.05) |
| Relative reduction in liver fat (MRI-PDFF) | 0% | 63-72% (p<0.001) | 71% (p<0.001) |
| N=2 for placebo group in this specific endpoint analysis.[13][14] |
Phase 2b HARMONY Study
This trial assessed Efruxifermin in patients with MASH and fibrosis stages F2-F3.
| Endpoint (Week 24) | Placebo | Efruxifermin (28mg) | Efruxifermin (50mg) |
| ≥1-stage fibrosis improvement w/o worsening of NASH | 20% | 39% | 41% |
| NASH resolution w/o worsening of fibrosis | 15% | 47% | 76% |
| Both fibrosis improvement and NASH resolution | 5% | 29% | 41% |
At 96 weeks, the response rates for at least one-stage fibrosis improvement without worsening of MASH increased to 46% for the 28mg dose and 75% for the 50mg dose, compared to 24% for placebo.[3]
Experimental Protocols
Clinical Trial Design (HARMONY Study)
The HARMONY study was a multicenter, randomized, double-blind, placebo-controlled Phase 2b trial.
-
Patient Population: Adults with biopsy-confirmed MASH, defined by a NAFLD Activity Score (NAS) of ≥4 (with at least a score of 1 in steatosis, ballooning, and inflammation), and fibrosis stage F2 or F3.[5][6]
-
Intervention: Subcutaneous injections of Efruxifermin (28mg or 50mg) or placebo, administered once weekly.[5][6]
-
Primary Endpoint: Proportion of patients with an improvement in liver fibrosis of at least one stage without worsening of MASH at week 24.[5]
-
Histological Assessment: Liver biopsies were centrally read by two pathologists, blinded to treatment allocation and biopsy timing. Fibrosis was staged according to the NASH Clinical Research Network (CRN) system.
-
Non-invasive Markers: Key non-invasive tests for liver health included:
-
Enhanced Liver Fibrosis (ELF) score: A blood test measuring hyaluronic acid, PIIINP, and TIMP-1.
-
Pro-C3: A serum marker of active fibrogenesis.
-
Transient Elastography (FibroScan): To measure liver stiffness.
-
MRI-PDFF: To quantify hepatic fat fraction.[14]
-
Preclinical Model Protocol (B6-Alms1-del Mice)
-
Animal Model: B6-Alms1-del mice, which spontaneously develop MASH.[4]
-
Treatment: At 16 weeks of age, mice received subcutaneous injections of vehicle, 30 nmol/kg Tirzepatide, or 30 nmol/kg Efruxifermin twice a week for 6 weeks.[4]
-
Assessments: Body weight, plasma ALT and AST levels, fasting blood glucose, blood lipids, and liver weight were measured. Liver tissue was collected for morphological analysis.[4]
Conclusion
Efruxifermin (AKP-001) is a potent, long-acting FGF21 analogue with a well-defined mechanism of action. By activating the FGFR/β-klotho signaling complex, it initiates downstream pathways that collectively improve metabolic homeostasis and directly target the pathological hallmarks of MASH. Its bivalent design results in superior receptor affinity and prolonged action. Robust preclinical data and compelling results from Phase 2 clinical trials have demonstrated its ability to significantly reduce liver fat, inflammation, and fibrosis, positioning it as a promising therapeutic candidate for patients with MASH.
References
- 1. Generation of Affinity Purified Antibody Reagents for Specific Determination of Efruxifermin in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 2b HARMONY Study Shows Significant Histological Progress at 96 Weeks for Akero Therapeutics [synapse.patsnap.com]
- 3. Downstream Signaling Pathways in Mouse Adipose Tissues Following Acute In Vivo Administration of Fibroblast Growth Factor 21 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety and efficacy of once-weekly efruxifermin versus placebo in non-alcoholic steatohepatitis (HARMONY): a multicentre, randomised, double-blind, placebo-controlled, phase 2b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety and efficacy of once-weekly efruxifermin versus placebo in metabolic dysfunction-associated steatohepatitis (HARMONY): 96-week results from a multicentre, randomised, double-blind, placebo-controlled, phase 2b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A systematic review and meta-analysis of efruxifermin’s efficacy in improving liver fibrosis in patients with NASH/MASH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | FGF21 as Modulator of Metabolism in Health and Disease [frontiersin.org]
- 8. akerotx.com [akerotx.com]
- 9. researchgate.net [researchgate.net]
- 10. Targeting FGF21 in cardiovascular and metabolic diseases: from mechanism to medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. glpbio.com [glpbio.com]
- 13. researchgate.net [researchgate.net]
- 14. firstwordpharma.com [firstwordpharma.com]
